molecular formula C9H9ClN2O B8467584 2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine

2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B8467584
M. Wt: 196.63 g/mol
InChI Key: CFAKMYWQARVTML-UHFFFAOYSA-N
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Patent
US06013654

Procedure details

A mixture of 2-amino-5-methoxypyridine (0.5036 g; prepared by the method of Lombardino, J. Med. Chem. 1981, 24 39-42), 1,3-dichloroacetone (Aldrich; 0.3935 g), and dimethoxyethane (2.5 mL) is stirred overnight at room temperature. The mixture is concentrated under reduced pressure and ethanol (7.9 mL) is added. After the mixture has stirred for 30 min at 80° C., it is cooled and concentrated under reduced pressure. The residue is partitioned between dichloromethane and saturated aq. sodium bicarbonate and the combined organic layers are dried with MgSO4 and concentrated under reduced pressure. The residue is chromatographed on silica gel using methanol/dichloromethane (4/96) to give 0.1392 g of 2-(chloromethyl)-6-methoxyimidazo[1,2-a]pyridine; 1H NMR (CDCl3) δ 3.82, 4.75, 6.99, 7.48, 7.56, 7.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3935 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]=1.[Cl:10][CH2:11][C:12]([CH2:14]Cl)=O>C(COC)OC>[Cl:10][CH2:11][C:12]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][N:3]2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)OC
Step Two
Name
Quantity
0.3935 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After the mixture has stirred for 30 min at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Lombardino, J
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure and ethanol (7.9 mL)
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between dichloromethane and saturated aq. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1N=C2N(C=C(C=C2)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1392 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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